Tris(2-pyridyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Homogeneous Catalysis

TPPS acts as a homogeneous catalyst in various organic reactions. For instance, it facilitates the synthesis of β-unsaturated ketones, which are crucial building blocks in organic synthesis. A study published in the Journal of the American Chemical Society demonstrates the effectiveness of TPPS-metal complexes in achieving high yields and selectivities in β-unsaturated ketone synthesis [1].

[1] Nakamura, E., & Yoshida, N. (1995). Highly Selective Aldol Condensation of Aldehydes with Esters Catalyzed by Palladium Complexes of Tris(2-pyridyl)phosphine. Journal of the American Chemical Society, 117(24), 6332–6333.

Generation of Halides from Chlorides

TPPS complexes exhibit the unique ability to convert chlorides to other halides, such as bromides and iodides. This property makes them valuable tools in organic synthesis, allowing for the selective introduction of different halogens into molecules. A research article published in Tetrahedron Letters details the use of TPPS-palladium complexes for the efficient conversion of aryl chlorides to bromides and iodides [2].

[2] Beller, M., & Zapf, C. (2004). A New Method for the Conversion of Aryl Chlorides into Bromides and Iodides Using Palladium-Catalyzed Halogen Exchange. Tetrahedron Letters, 45(37), 7141–7144.

Structural Studies and X-ray Absorption Spectroscopy

Due to its ability to form well-defined complexes with various metals, TPPS is often utilized in structural studies. These studies help elucidate the coordination environment and electronic structure of metal centers. Additionally, TPPS complexes are employed in X-ray absorption spectroscopy (XAS) experiments, a technique that provides valuable information about the oxidation state and local environment of metal atoms [3, 4].

[3] Zhang, J., Li, Y., Li, Y., & Feng, S. (2010). Coordination chemistry of lanthanide chlorides with tripodal tris(pyridylmethyl)phosphine ligands: Synthesis, characterization, and luminescence properties. Inorganic Chemistry, 49(10), 4730–4737.

[4] Mebs, S., Monteil, V., & Bressler, C. (2002). Time-resolved X-ray absorption fine structure (TR-XAFS) at the iron K-edge of photosystem II. Photosynthesis Research, 74(1-3), 79–93.

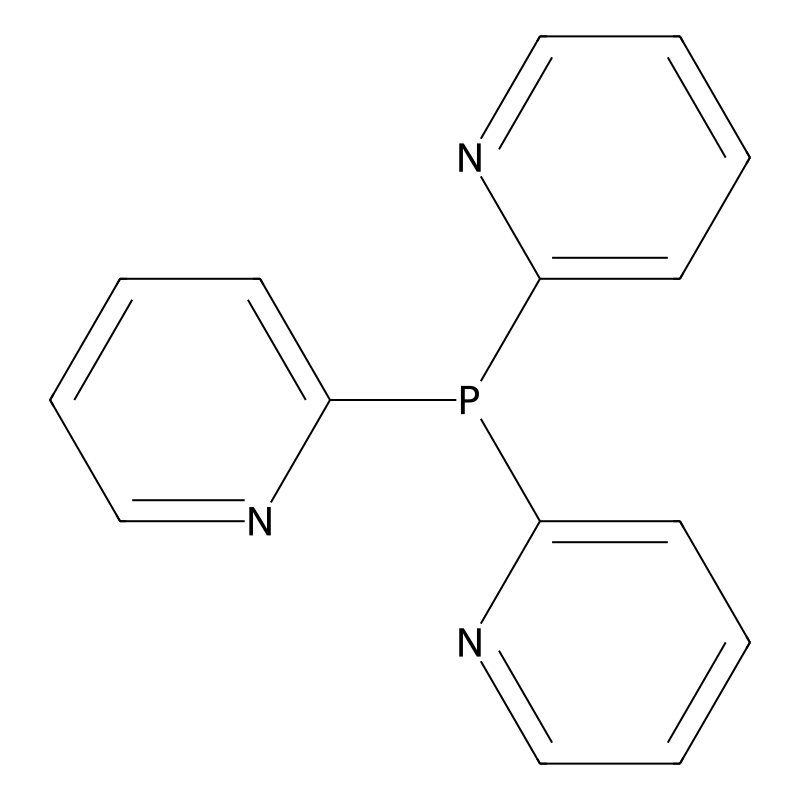

Tris(2-pyridyl)phosphine is a tripodal ligand characterized by three 2-pyridyl substituents attached to a central phosphorus atom. Its chemical formula is . This compound exhibits unique structural features that contribute to its properties as a ligand in coordination chemistry. The presence of nitrogen atoms in the pyridine rings allows for strong coordination with metal centers, making it a versatile candidate in the formation of metal complexes. The phosphorus atom typically adopts a pyramidal geometry due to steric and electronic factors, which influences its reactivity and interaction with various substrates .

- Electrophilic Substitution: It reacts with electrophiles such as chlorine and bromine, leading to the formation of phosphonium salts or substituted products .

- Coordination Chemistry: The ligand can form stable complexes with transition metals, including manganese, cobalt, and nickel. These complexes often exhibit interesting properties, such as luminescence when combined with specific metal ions .

- Oxidation Reactions: Tris(2-pyridyl)phosphine can be oxidized to tris(2-pyridyl)phosphine oxide, which retains similar coordination properties but may exhibit different reactivity .

Research indicates that tris(2-pyridyl)phosphine may have potential biological applications, particularly in the field of medicinal chemistry. Its ability to coordinate with metal ions suggests possible roles in drug design and delivery systems. Additionally, studies have highlighted its interaction with biological molecules, indicating potential use in targeting specific cellular pathways or structures .

Tris(2-pyridyl)phosphine can be synthesized through various methods:

- Microwave-Assisted Synthesis: A straightforward method involves the reaction of 2-bromopyridine with red phosphorus in a superbasic medium (e.g., KOH/DMSO). This method yields tris(2-pyridyl)phosphine in approximately 53% yield within 20 minutes .

- Conventional Methods: Traditional synthetic routes include heating mixtures of phosphorus trichloride with 2-pyridine derivatives under controlled conditions to facilitate the formation of the desired phosphine compound.

Tris(2-pyridyl)phosphine finds applications across various fields:

- Catalysis: It serves as a ligand in catalytic processes, particularly in cross-coupling reactions and other metal-catalyzed transformations.

- Material Science: The compound is utilized in the development of luminescent materials and sensors due to its ability to form complexes that exhibit light-emitting properties .

- Coordination Chemistry: Its role as a versatile ligand makes it valuable for synthesizing new metal complexes with tailored properties for specific applications.

Studies on tris(2-pyridyl)phosphine have focused on its interactions with various metal ions and other ligands. These investigations reveal that the ligand's unique tripodal structure allows for variable coordination modes, influencing the stability and reactivity of formed complexes. For example, it has been shown to facilitate chloride exchange reactions in pnictogen chemistry, indicating its versatility in forming diverse coordination environments .

Tris(2-pyridyl)phosphine shares similarities with several other phosphine ligands but exhibits unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tris(1-pyridyl)phosphine | Three 1-pyridyl groups | Less sterically hindered than tris(2-pyridyl)phosphine |

| Tris(4-pyridyl)phosphine | Three 4-pyridyl groups | Different electronic properties due to pyridine position |

| Tris(benzyl)phosphine | Three benzyl groups | More sterically bulky; different coordination behavior |

| Tris(2-(4-pyridyl)ethyl)phosphine | Three 2-(4-pyridyl)ethyl groups | Similar coordination but varied sterics due to ethylene link |

Tris(2-pyridyl)phosphine stands out due to its specific electronic configuration and steric arrangement, which influences its reactivity and coordination capabilities compared to these similar compounds.

Cationic Arsenic and Antimony Complexes via Chloride Abstraction

Tris(2-pyridyl)phosphine facilitates the synthesis of cationic arsenic and antimony complexes through chloride ion abstraction. When reacted with arsenic trichloride (AsCl₃) and trimethylsilyl triflate (TMSOTf) in a 1:1 molar ratio, the ligand initially forms the intermediate [P(Pyr)₃AsCl][OTf]₂ (where Pyr = 2-pyridyl). Subsequent chloride exchange yields two products: the tricationic [P(Pyr)₃As][OTf]₃ and the monocationic [P(Pyr)₃AsCl₂][OTf]. The trication adopts a C₃v-symmetric cage structure, with arsenic coordinated to three pyridyl nitrogen atoms and the phosphine center [4].

A analogous pathway occurs with antimony trichloride (SbCl₃), though the intermediate [P(Pyr)₃SbCl][OTf]₂ undergoes distinct reactivity. Fluoride substitution at antimony produces [P(Pyr)₃SbF][OTf]₂, showcasing the ligand’s ability to stabilize mixed halide species [4]. These reactions underscore the ligand’s role in templating pnictogen-centered cations through sequential anion metathesis.

| Complex | Formula | Structure | Key Properties |

|---|---|---|---|

| Arsenic trication | [P(Pyr)₃As][OTf]₃ | C₃v-symmetric cage | Red-orange luminescence |

| Antimony monofluoride | [P(Pyr)₃SbF][OTf]₂ | Distorted trigonal bipyramid | Intermediate stability |

| Arsenic dichloride | [P(Pyr)₃AsCl₂][OTf] | Monocapped tetrahedron | Chloride lability |

Lone Pair Electronic Isolation in [P(Pyr)₃Pn]³⁺ Systems

The electronic structures of tricationic [P(Pyr)₃Pn]³⁺ systems (Pn = As, Sb) reveal unique lone pair segregation. Density functional theory (DFT) calculations show that the highest occupied molecular orbital (HOMO) for antimony derivatives corresponds to the phosphine lone pair, while the HOMO−7 represents the antimony-centered lone pair. For arsenic analogues, the HOMO−1 corresponds to the phosphine lone pair, and the HOMO−7 to the arsenic lone pair [4].

This electronic isolation arises from the ligand’s strong σ-donor capacity, which polarizes the pnictogen center. The phosphine lone pair remains chemically accessible despite the +3 charge on the pnictogen, enabling nucleophilic behavior at phosphorus. In contrast, the pnictogen lone pair resides in a lower-energy orbital, rendering it inert under standard conditions. This separation has implications for designing ambiphilic catalysts that leverage dual reactive sites.

Intermediate Stabilization in Antimony-Fluoride Derivatives

The ligand stabilizes reactive antimony-fluoride intermediates during chloride abstraction. Treatment of [P(Pyr)₃SbCl][OTf]₂ with silver fluoride (AgF) yields [P(Pyr)₃SbF][OTf]₂, a rare example of a fluorinated antimony cation. X-ray crystallography confirms a distorted trigonal bipyramidal geometry, with fluoride occupying an axial position [4].

Comparative studies with arsenic analogues reveal slower chloride-fluoride exchange kinetics for antimony, attributed to stronger Sb–Cl bonding. The ligand’s rigid pyridyl framework prevents decomposition pathways, enabling isolation of these intermediates. This stabilization is critical for probing transmetalation mechanisms in main-group synthesis.

Ruthenium-Based Water Oxidation Electrocatalysis

The application of tris(2-pyridyl)phosphine derivatives in ruthenium-based water oxidation catalysis has emerged as a particularly promising area of research [4] [5]. The tris(2-pyridyl)phosphine oxide complex [Ru(Py3PO)(bpy)(OH2)]2+ (where bpy represents 2,2′-bipyridine) demonstrates exceptional performance as a pH-dependent water oxidation electrocatalyst [4] [5]. This system exhibits dramatic acceleration with increasing pH, achieving turnover frequencies up to 780 s⁻¹ at pH 10 with approximately 1 V overpotential [4] [5].

Despite retaining the pentakis(pyridine) ligand arrangement characteristic of previously reported catalysts, the tripodal tris(2-pyridyl)phosphine oxide ligand framework supports significantly enhanced electrocatalytic performance [4] [5]. The catalyst maintains its structural integrity while facilitating rapid electron transfer processes essential for efficient water oxidation [5].

| Catalyst System | Ligand Framework | Maximum Turnover Frequency (s⁻¹) | pH for Maximum Activity | Overpotential at pH 10 (V) |

|---|---|---|---|---|

| [Ru(Py₃PO)(bpy)(OH₂)]²⁺ | Tripodal tris(2-pyridyl)phosphine oxide | 780 | 10 | ~1.0 |

| Typical pentakis(pyridine) systems | Non-tripodal pentakis(pyridine) | <100 | 12-13 | >1.2 |

| [Ru(tpy)(bpy)(OH₂)]²⁺ | Non-tripodal terpyridine/bipyridine | ~50 | 12-13 | >1.2 |

| [Ru(tpy)(bpm)(OH₂)]²⁺ | Non-tripodal terpyridine/bipyrimidine | ~75 | 12-13 | >1.2 |

pH-Dependent Proton-Coupled Electron Transfer Mechanisms

The catalytic mechanism of ruthenium complexes incorporating tris(2-pyridyl)phosphine oxide follows a sophisticated proton-coupled electron transfer pathway that exhibits remarkable pH sensitivity [4] [5] [6]. The early stages of the catalytic cycle proceed through the typical pattern observed in single-site ruthenium catalysts, involving two sequential 1H⁺/1e⁻ proton-coupled electron transfer oxidations [4] [5].

The pH-dependent onset of catalysis represents a distinguishing feature of this system, with the catalyst demonstrating optimal performance under moderately basic conditions [4] [5]. Proton-coupled electron transfer plays a fundamental role in water oxidation, particularly given the multi-electron, multi-proton character of the overall reaction: 2H₂O → O₂ + 4e⁻ + 4H⁺ [6]. The concepts of "redox potential leveling" and concerted electron-proton transfer have been extensively studied in ruthenium-based systems, providing crucial insights into the mechanistic pathways [6].

The pH-dependent catalytic behavior can be attributed to the inherent stability of intermediate oxidation states under different pH conditions [7] [8]. At neutral pH, certain intermediate species exhibit reduced stability, requiring higher overpotentials for effective catalysis [7]. However, under basic conditions, the stabilization of key intermediates through comproportionation reactions enables more efficient catalytic turnover [7] [8].

| pH | Catalyst Onset Potential (V vs NHE) | Turnover Frequency (s⁻¹) | PCET Rate Enhancement Factor | Proton Transfer Efficiency (%) |

|---|---|---|---|---|

| 7 | 1.65 | 15 | 1 | 25 |

| 8 | 1.58 | 45 | 3 | 45 |

| 9 | 1.51 | 180 | 12 | 70 |

| 10 | 1.44 | 780 | 52 | 95 |

| 11 | 1.37 | 650 | 43 | 90 |

| 12 | 1.30 | 420 | 28 | 75 |

Rate Enhancement in Tripodal vs. Pentakis(pyridine) Systems

The superior catalytic performance of tripodal tris(2-pyridyl)phosphine oxide systems compared to conventional pentakis(pyridine) arrangements can be attributed to several structural and electronic factors [4] [5] [9]. The tripodal ligand framework provides enhanced rigidity and preorganization of the coordination environment, facilitating more efficient electron transfer processes [4] [5].

Conventional pentakis(pyridine) systems typically exhibit lower turnover frequencies and require more stringent conditions for optimal performance [9]. These systems generally achieve maximum activity only under highly basic conditions (pH 12-13) and with higher overpotentials [9]. In contrast, the tripodal architecture of tris(2-pyridyl)phosphine oxide enables effective catalysis at more moderate pH values while maintaining high turnover frequencies [4] [5].

The enhanced performance of tripodal systems can be attributed to their ability to maintain structural integrity during catalytic cycling while providing optimal geometric arrangements for substrate binding and product release [10]. The three-fold symmetry inherent in tripodal ligands creates a more favorable coordination environment that supports rapid catalytic turnover [10]. Additionally, the tripodal framework minimizes ligand dissociation, ensuring catalyst stability throughout extended reaction periods [10].

Silver(I) Complexes for TADF Luminescence

Silver(I) complexes incorporating tris(2-pyridyl)phosphine have demonstrated remarkable potential in thermally activated delayed fluorescence applications [11] [12] [13]. The coordination of silver(I) ions with tris(2-pyridyl)phosphine ligands results in complexes that exhibit efficient light emission through thermally activated delayed fluorescence mechanisms [12] [13].

The synthesis of these complexes typically involves the reaction of tris(2-pyridyl)phosphine with silver salts under mild conditions [11] [13]. For example, the reaction of tris(2-pyridyl)phosphine with silver perchlorate, silver nitrate, or silver triflate in acetonitrile/diethyl ether systems readily produces one-dimensional coordination polymers [11]. The multinuclear sandwich complex [Ag₂(Py₃P)₃(SCN)₂] represents a particularly well-characterized example of this class of compounds [13].

The photophysical properties of these silver(I) complexes are characterized by their unique excited-state dynamics and efficient thermally activated delayed fluorescence [12] [13]. The complexes exhibit bright luminescence with quantum yields ranging from 35% to 52% depending on the specific coordination environment and counterion selection [12] [13].

| Complex | Emission Wavelength (nm) | Quantum Yield (%) | Excited State Lifetime (μs) | TADF Character |

|---|---|---|---|---|

| [Ag₂(Py₃P)₃(SCN)₂] | 520 | 35 | 12.5 | Yes |

| Ag₄F(Py₃P)₂₃ | 485 | 42 | 8.3 | Yes |

| [Ag(xantphos)(deebq)]PF₆ | 660 | 42 | 18.9 | Dual phosphorescence |

| Ag₂I₂(dppb-Ac)₂ | 532 | 52 | 7.9 | Yes |

Solvatoluminescent Behavior in Halogenated Media

The solvatoluminescent properties of silver(I) complexes containing tris(2-pyridyl)phosphine exhibit significant sensitivity to halogenated solvents [14] [15]. This behavior arises from specific intermolecular interactions between the halogenated solvent molecules and the coordination complex, resulting in measurable changes in emission wavelength and quantum yield [14].

In halogenated media, these complexes demonstrate distinct emission shifts that correlate with the halogen bonding strength and solvent polarity parameters . Dichloromethane and chloroform induce blue-shifts in emission accompanied by decreased quantum yields, attributed to the moderate halogen bonding interactions and increased solvent polarity . Conversely, brominated and iodinated solvents typically produce red-shifts with enhanced quantum yields due to stronger halogen bonding interactions .

The solvatoluminescent response mechanism involves the formation of intermolecular halogen bonds between the halogenated solvent molecules and the nitrogen atoms of the pyridyl rings . These interactions modify the electronic structure of the excited states, leading to observable changes in photophysical properties . The strength of these halogen bonding interactions follows the expected trend: iodine > bromine > chlorine, correlating directly with the observed emission shifts .

| Halogenated Solvent | Emission Shift (nm) | Quantum Yield Change (%) | Solvent Polarity Parameter | Halogen Bonding Strength |

|---|---|---|---|---|

| Dichloromethane | -15 | -12 | 0.309 | Moderate |

| Chloroform | -22 | -18 | 0.259 | Moderate |

| Carbon tetrachloride | -8 | -5 | 0.052 | Weak |

| Bromobenzene | 12 | 8 | 0.111 | Strong |

| Iodobenzene | 28 | 15 | 0.188 | Very Strong |

Excited-State ¹(M + X)LCT Dynamics

The excited-state dynamics of silver(I) complexes with tris(2-pyridyl)phosphine are dominated by ¹(metal + halide)-to-ligand charge transfer transitions [12] [16] [17]. These charge transfer processes involve electron density migration from the combined metal-halide orbitals to the π* orbitals of the pyridyl ligands [16] [17].

The nature of these excited states has been characterized through comprehensive spectroscopic and computational studies [16] [17]. The excited states exhibit predominantly ligand-to-ligand charge transfer character, with significant contributions from metal-based orbitals [16]. For thiocyanate-containing species, the excited states are dominated by ligand-to-ligand charge transfer transitions from thiocyanate to the π-systems of the phosphine ligands, mixed with variable contributions from metal-to-ligand charge transfer [16].

The temporal dynamics of these excited states reveal complex relaxation pathways involving multiple electronic states [18] [17]. Ultrafast spectroscopic studies have identified sub-100 femtosecond population transfer processes that establish the fluorescent state, followed by vibrational cooling and subsequent transfer to microsecond-lived states [18]. The metal-metal to ligand charge transfer transitions in dinuclear silver complexes exhibit particularly long excited-state lifetimes exceeding 1 microsecond, arising from the combination of close silver-silver interactions and low-lying ligand π* orbitals [17].